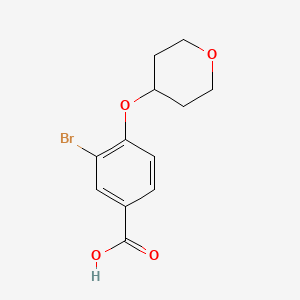
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is an organic compound that features a bromine atom, a benzoic acid moiety, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of a tetrahydropyran group. One common method includes:
Bromination: The starting material, 4-hydroxybenzoic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Etherification: The brominated product is then reacted with tetrahydropyran-4-ol in the presence of a strong acid catalyst like p-toluenesulfonic acid to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for bromination and etherification steps to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoic acid moiety can be reduced to benzyl alcohol or oxidized to benzoic acid derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products include azido or thiol derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Hydrolysis: Products include tetrahydropyran-4-ol and benzoic acid.
Scientific Research Applications
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Lacks the tetrahydropyran group, making it less hydrophobic.
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid: Lacks the bromine atom, affecting its reactivity.
3-Bromo-4-methoxybenzoic acid: Contains a methoxy group instead of the tetrahydropyran ring, altering its steric and electronic properties.
Uniqueness
3-Bromo-4-((tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is unique due to the combination of a bromine atom and a tetrahydropyran ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
1131594-55-2 |
|---|---|
Molecular Formula |
C12H13BrO4 |
Molecular Weight |
301.13 g/mol |
IUPAC Name |
3-bromo-4-(oxan-4-yloxy)benzoic acid |
InChI |
InChI=1S/C12H13BrO4/c13-10-7-8(12(14)15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9H,3-6H2,(H,14,15) |
InChI Key |
NNVOBYIKRAEJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


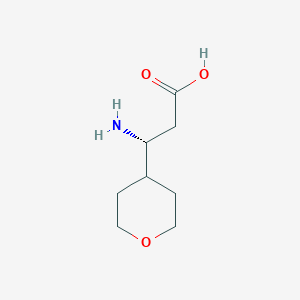

![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)

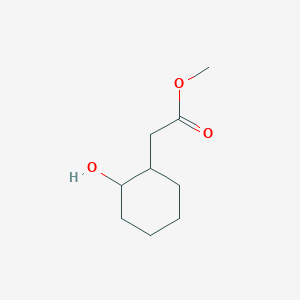

![tert-Butyl (5R)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13074837.png)
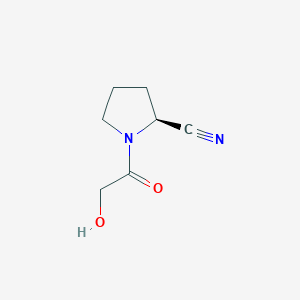
![4-Chloro-3H-imidazo[4,5-C]pyridine-6-carbonitrile](/img/structure/B13074843.png)
![N-Cbz-3-Aminomethyl-8-azabicyclo[3.2.1]octane](/img/structure/B13074850.png)
![[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone](/img/structure/B13074863.png)

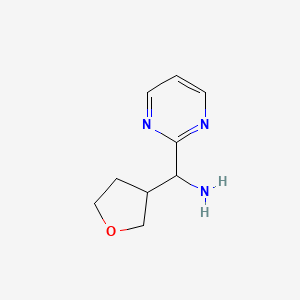
![2,6,7-trimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074882.png)
